molecular formula C10H4Cl2F3N3O2 B1452941 1-(3,5-dichloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1265323-91-8

1-(3,5-dichloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1452941
CAS No.: 1265323-91-8
M. Wt: 326.06 g/mol
InChI Key: HFQVASHHJCLSHD-UHFFFAOYSA-N
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Description

1-(3,5-dichloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H4Cl2F3N3O2 and its molecular weight is 326.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound under discussion is related to the synthesis and structural analysis of pyrazole derivatives, which are of significant interest due to their diverse applications in material science, pharmaceuticals, and as intermediates in organic synthesis. For instance, studies on the synthesis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, highlight the importance of these compounds in understanding the relationship between structure and function. These compounds are synthesized and characterized using various spectroscopic methods, and their molecular structures are studied through X-ray diffraction, compared to density-functional-theory (DFT) calculations to provide insights into their stability and tautomeric forms (Li-qun Shen et al., 2012).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel pyridyl-pyrazole-5-carboxylic acid amide compounds, demonstrating the versatility of pyrazole derivatives in creating new chemical entities. These processes involve multi-step syntheses starting from basic pyridine compounds, through to esterification and amide formation, showcasing the compound's role as a precursor in the development of potentially biologically active molecules (Wang Jun, 2010).

Mechanistic Investigations and Functionalization Reactions

The compound's derivatives have been studied for their mechanistic insights into functionalization reactions. For example, the functionalization of pyrazole-3-carboxylic acid into various amides via reaction with different amines demonstrates the chemical flexibility of these compounds and their potential in synthesizing target molecules with specific properties (İ. Yıldırım et al., 2005).

Antimicrobial and Antimycobacterial Activity

Additionally, the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, where pyrazole derivatives serve as the core structure, indicate the biological relevance of these compounds. Such studies reveal the potential of pyrazole derivatives in contributing to the development of new therapeutic agents (.. R.V.Sidhaye et al., 2011).

Properties

IUPAC Name

1-(3,5-dichloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N3O2/c11-4-1-6(12)8(16-2-4)18-7(10(13,14)15)5(3-17-18)9(19)20/h1-3H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQVASHHJCLSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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